(21Z,23Z,25E,33Z,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-Pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione (21Z,23Z,25E,33Z,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-Pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione
Brand Name: Vulcanchem
CAS No.: 148504-47-6
VCID: VC0234097
InChI: InChI=1S/C83H132O23S/c1-51-24-19-21-32-63(88)44-68(93)46-69(33-22-20-25-52(2)35-39-75(104-9)77-80(102)72(96)48-73(97)82(77)107-10)105-76(99)50-83(103)49-74(98)57(7)81(106-83)58(8)79(101)55(5)27-23-26-54(4)78(100)56(6)71(95)47-70(94)53(3)36-38-65(90)45-67(92)43-62(87)31-18-14-17-30-61(86)42-66(91)41-60(85)29-16-13-11-12-15-28-59(84)40-64(89)37-34-51/h11-18,20,22-23,25-27,29,31,33,48,51-53,55-65,67-71,74-75,78-79,81,84-90,92-96,98,100-101,103H,19,21,24,28,30,32,34-47,49-50H2,1-10H3/b13-11-,15-12-,17-14-,25-20+,27-23-,29-16+,31-18+,33-22+,54-26+
SMILES: CC1CCCCC(CC(CC(OC(=O)CC2(CC(C(C(O2)C(C(C(C=CC=C(C(C(C(CC(C(CCC(CC(CC(C=CC=CCC(CC(=O)CC(C=CC=CC=CCC(CC(CC1)O)O)O)O)O)O)O)C)O)O)C)O)C)C)O)C)C)O)O)C=CC=CC(C)CCC(C3=C(C(=O)C=C(C3=O)O)SC)OC)O)O
Molecular Formula: C83H132O23S
Molecular Weight: 1530 g/mol

(21Z,23Z,25E,33Z,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-Pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione

CAS No.: 148504-47-6

Main Products

VCID: VC0234097

Molecular Formula: C83H132O23S

Molecular Weight: 1530 g/mol

(21Z,23Z,25E,33Z,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-Pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione - 148504-47-6

CAS No. 148504-47-6
Product Name (21Z,23Z,25E,33Z,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-Pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione
Molecular Formula C83H132O23S
Molecular Weight 1530 g/mol
IUPAC Name (21Z,23Z,25E,33Z,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione
Standard InChI InChI=1S/C83H132O23S/c1-51-24-19-21-32-63(88)44-68(93)46-69(33-22-20-25-52(2)35-39-75(104-9)77-80(102)72(96)48-73(97)82(77)107-10)105-76(99)50-83(103)49-74(98)57(7)81(106-83)58(8)79(101)55(5)27-23-26-54(4)78(100)56(6)71(95)47-70(94)53(3)36-38-65(90)45-67(92)43-62(87)31-18-14-17-30-61(86)42-66(91)41-60(85)29-16-13-11-12-15-28-59(84)40-64(89)37-34-51/h11-18,20,22-23,25-27,29,31,33,48,51-53,55-65,67-71,74-75,78-79,81,84-90,92-96,98,100-101,103H,19,21,24,28,30,32,34-47,49-50H2,1-10H3/b13-11-,15-12-,17-14-,25-20+,27-23-,29-16+,31-18+,33-22+,54-26+
Standard InChIKey ICRSVVBHIOAZHM-FOGXVAHRSA-N
Isomeric SMILES CC1CCCCC(CC(CC(OC(=O)CC2(CC(C(C(O2)C(C(C(/C=C\C=C(\C(C(C(CC(C(CCC(CC(CC(/C=C/C=C\CC(CC(=O)CC(/C=C/C=C\C=C/CC(CC(CC1)O)O)O)O)O)O)O)C)O)O)C)O)/C)C)O)C)C)O)O)/C=C/C=C/C(C)CCC(C3=C(C(=O)C=C(C3=O)O)SC)OC)O)O
SMILES CC1CCCCC(CC(CC(OC(=O)CC2(CC(C(C(O2)C(C(C(C=CC=C(C(C(C(CC(C(CCC(CC(CC(C=CC=CCC(CC(=O)CC(C=CC=CC=CCC(CC(CC1)O)O)O)O)O)O)O)C)O)O)C)O)C)C)O)C)C)O)O)C=CC=CC(C)CCC(C3=C(C(=O)C=C(C3=O)O)SC)OC)O)O
Canonical SMILES CC1CCCCC(CC(CC(OC(=O)CC2(CC(C(C(O2)C(C(C(C=CC=C(C(C(C(CC(C(CCC(CC(CC(C=CC=CCC(CC(=O)CC(C=CC=CC=CCC(CC(CC1)O)O)O)O)O)O)O)C)O)O)C)O)C)C)O)C)C)O)O)C=CC=CC(C)CCC(C3=C(C(=O)C=C(C3=O)O)SC)OC)O)O
Synonyms quinolidomicin A1
PubChem Compound 6444275
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator